molecular formula C23H22N2O5S B3498642 N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B3498642
M. Wt: 438.5 g/mol
InChI Key: GHLIDTMUNJOXLF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a propanamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-16-2-7-18(8-3-16)25-31(27,28)20-10-4-17(5-11-20)6-13-23(26)24-19-9-12-21-22(14-19)30-15-29-21/h2-5,7-12,14,25H,6,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLIDTMUNJOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step might involve coupling the benzodioxole and sulfamoyl intermediates with a propanamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the sulfamoyl group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfamoyl groups.

    Medicine: Potential use as a drug candidate for diseases where modulation of specific pathways is beneficial.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with sulfamoyl groups can act as enzyme inhibitors by mimicking the transition state of enzyme substrates. The benzodioxole ring might interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide: Lacks the sulfamoyl group, potentially altering its biological activity.

    N-(1,3-benzodioxol-5-yl)-3-[4-(methylsulfonyl)phenyl]propanamide: Contains a methylsulfonyl group instead of a sulfamoyl group, which might affect its reactivity and mechanism of action.

Uniqueness

The presence of both the benzodioxole ring and the sulfamoyl group in N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced binding affinity and specific enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

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